molecular formula C20H18ClN3O4 B2567869 N-(3-chlorophenyl)-2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide CAS No. 899740-16-0

N-(3-chlorophenyl)-2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide

Cat. No. B2567869
CAS RN: 899740-16-0
M. Wt: 399.83
InChI Key: UNDVEXCPCCTIEQ-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide, also known as CLP290, is a chemical compound that has been extensively studied for its potential therapeutic applications. CLP290 is a small molecule that acts as an activator of the potassium channel, KCNQ2/3. This channel is responsible for regulating the excitability of neurons and is involved in the pathogenesis of various neurological disorders.

Scientific Research Applications

Photovoltaic Efficiency and Ligand-Protein Interactions

  • Spectroscopic and Quantum Mechanical Studies : A study focused on molecules similar to N-(3-chlorophenyl)-2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide, exploring their vibrational spectra and electronic properties. The research demonstrated their potential as photosensitizers in dye-sensitized solar cells (DSSCs), highlighting good light harvesting efficiency and free energy of electron injection suitable for photovoltaic cells. Additionally, the non-linear optical activity and molecular docking interactions with Cyclooxygenase 1 (COX1) were investigated, providing insights into various intramolecular interactions (Mary et al., 2020).

Antimicrobial Activity

  • Synthesis and Antimicrobial Activity of Derivatives : Research on derivatives similar to the compound revealed significant antimicrobial and antifungal activities. These studies emphasize the potential of such compounds in developing potent antimicrobial agents (Kumar & Mishra, 2015).

Antibacterial Agents

  • QSAR Studies of Antibacterial Agents : A study synthesized and evaluated a series of compounds for their antibacterial activity against gram-positive and gram-negative bacteria. This research provided insights into the structural and physicochemical parameters influencing antibacterial activity, with a focus on substituents enhancing hydrophobicity or steric bulk character (Desai et al., 2008).

Inhibition of α-Glucosidase

  • In Silico Studies of α-Glucosidase Inhibition : A study involving the synthesis of N-aryl/aralkyl derivatives of similar compounds, evaluated for their α-glucosidase inhibitory potential. Certain compounds exhibited promising inhibitory potential, supported by molecular modeling and ADME predictions, suggesting potential applications in drug development (Iftikhar et al., 2019).

Positive Inotropic Activity

  • Discovery of Cardiotonic Agents : Research into similar molecules discovered potent positive inotropic (heart muscle contraction enhancing) agents. The study focused on the synthesis of various analogues and their inotropic effects on dogs, indicating potential applications in cardiac treatments (Robertson et al., 1986).

properties

IUPAC Name

N-(3-chlorophenyl)-2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O4/c1-27-15-6-8-18(28-2)16(11-15)17-7-9-20(26)24(23-17)12-19(25)22-14-5-3-4-13(21)10-14/h3-11H,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNDVEXCPCCTIEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide

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